molecular formula C16H18N2O3S B4463049 3-(anilinosulfonyl)-N-isopropylbenzamide

3-(anilinosulfonyl)-N-isopropylbenzamide

Cat. No.: B4463049
M. Wt: 318.4 g/mol
InChI Key: XALOXLPZYXGEGK-UHFFFAOYSA-N
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Description

3-(Anilinosulfonyl)-N-isopropylbenzamide is a sulfonamide-containing benzamide derivative characterized by an anilinosulfonyl group (-SO₂-NH-C₆H₅) attached to the benzene ring at the 3-position and an isopropylamide (-NH-C(O)-C(CH₃)₂) substituent at the para position. The sulfonamide group likely introduces strong electron-withdrawing effects, influencing electronic distribution and hydrogen-bonding capacity, which are critical for biological interactions such as receptor binding or enzyme inhibition .

Properties

IUPAC Name

3-(phenylsulfamoyl)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12(2)17-16(19)13-7-6-10-15(11-13)22(20,21)18-14-8-4-3-5-9-14/h3-12,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALOXLPZYXGEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
3-(Anilinosulfonyl)-N-isopropylbenzamide 3-SO₂-NH-C₆H₅, N-C(O)-C(CH₃)₂ Not explicitly reported Sulfonamide, benzamide Electron-withdrawing sulfonyl group
N-Isopropylbenzamide (Ev6,7) None (parent structure) 163.21 Benzamide Planar dihedral angle (30°), β-blocker scaffold
3-(5-(Chloromethyl)-oxadiazol-3-yl)-N-isopropylbenzamide (Ev9,10) 3-(Cl-CH₂-oxadiazole) ~316.78 (estimated) Oxadiazole, chloromethyl Heterocyclic stability, reactive Cl
3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide (Ev11) 3-Br-C(O)-NH- 299.17 Bromoacetyl, benzamide Alkylation potential
3-[(3-Chlorobenzoyl)amino]-N-isopropylbenzamide (Ev12) 3-Cl-C₆H₄-C(O)-NH- 316.78 Chlorobenzoyl, benzamide Increased lipophilicity
3-(Anilinosulfonyl)-4-Cl-N-(1-phenylethyl)benzamide (Ev13) 4-Cl, N-(1-phenylethyl) 415.09 Sulfonamide, chloro, bulky N-substituent Larger CCS (195.1 Ų [M+H]+)

Electronic and Steric Effects

  • Sulfonamide vs.
  • Oxadiazole Derivatives (Ev9,10) : The 1,2,4-oxadiazole ring introduces rigidity and metabolic resistance compared to the flexible sulfonamide linker. The chloromethyl group offers a reactive site for further functionalization .
  • Halogenated Derivatives (Ev11,12,13) : Bromoacetyl (Ev11) and chlorobenzoyl (Ev12) groups increase electrophilicity and lipophilicity, respectively, impacting membrane permeability and target engagement. The 4-chloro substituent in Ev13 adds steric bulk, reflected in its higher predicted collision cross-section (CCS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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